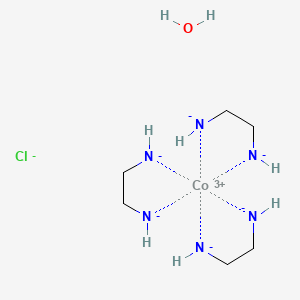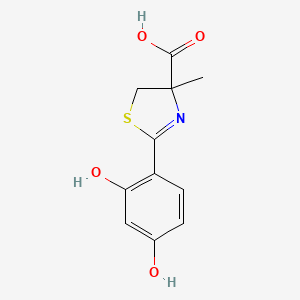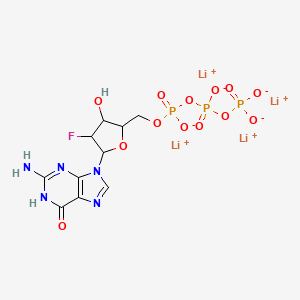
2-azanidylethylazanide;cobalt(3+);chloride;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-azanidylethylazanide;cobalt(3+);chloride;hydrate is a coordination compound containing cobalt in its +3 oxidation state
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-azanidylethylazanide;cobalt(3+);chloride;hydrate typically involves the reaction of cobalt(II) chloride with ethylenediamine in the presence of an oxidizing agent. The reaction is carried out in an aqueous solution, and the product is isolated by crystallization. The general reaction scheme is as follows:
CoCl2+2NH2CH2CH2NH2+oxidizing agent→[Co(NH2CH2CH2NH2)2Cl]⋅H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated crystallization processes can enhance the efficiency and yield of the production.
Analyse Des Réactions Chimiques
Types of Reactions
2-azanidylethylazanide;cobalt(3+);chloride;hydrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt center can undergo redox reactions, changing its oxidation state.
Substitution Reactions: Ligands around the cobalt center can be substituted with other ligands.
Hydration-Dehydration Reactions: The compound can lose or gain water molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Substituting Ligands: Ammonia, pyridine.
Major Products Formed
Oxidation: Formation of cobalt(III) complexes.
Reduction: Formation of cobalt(II) or cobalt(I) complexes.
Substitution: Formation of new cobalt complexes with different ligands.
Applications De Recherche Scientifique
2-azanidylethylazanide;cobalt(3+);chloride;hydrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential use in biological systems, including as a model for vitamin B12.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the production of advanced materials and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of 2-azanidylethylazanide;cobalt(3+);chloride;hydrate involves its ability to coordinate with various ligands and undergo redox reactions. The cobalt center can interact with molecular targets, influencing biochemical pathways and catalytic processes. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(II) chloride: Similar in terms of cobalt coordination but differs in oxidation state and reactivity.
Chloro(pyridine)cobaloxime: Another cobalt complex with different ligands and applications.
Copper(II) sulfate: Similar in terms of being a transition metal complex but with different metal and properties.
Uniqueness
2-azanidylethylazanide;cobalt(3+);chloride;hydrate is unique due to its specific ligand environment and the +3 oxidation state of cobalt, which imparts distinct redox properties and reactivity compared to other cobalt complexes.
Propriétés
Formule moléculaire |
C6H20ClCoN6O-4 |
|---|---|
Poids moléculaire |
286.65 g/mol |
Nom IUPAC |
2-azanidylethylazanide;cobalt(3+);chloride;hydrate |
InChI |
InChI=1S/3C2H6N2.ClH.Co.H2O/c3*3-1-2-4;;;/h3*3-4H,1-2H2;1H;;1H2/q3*-2;;+3;/p-1 |
Clé InChI |
JCQKIKHGIMSPLH-UHFFFAOYSA-M |
SMILES canonique |
C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].O.[Cl-].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B12323133.png)
![48-Amino-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,49-tridecol](/img/structure/B12323142.png)
![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12323145.png)
